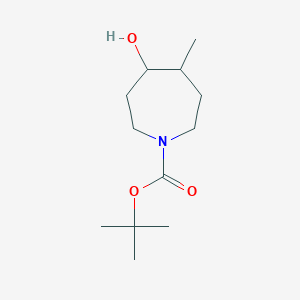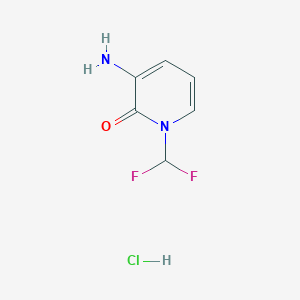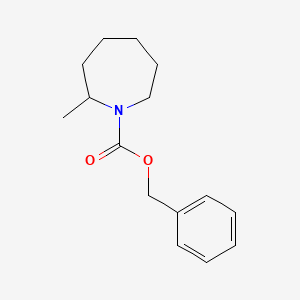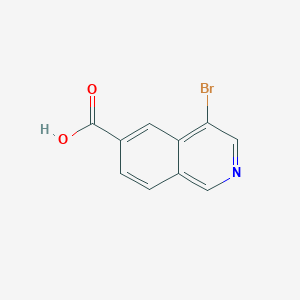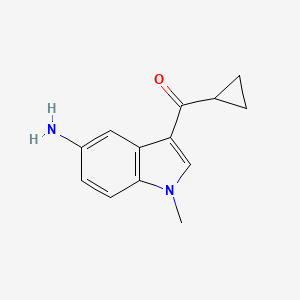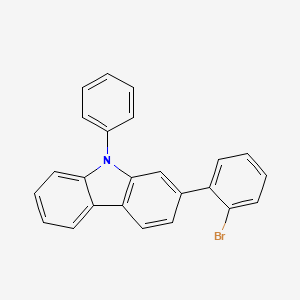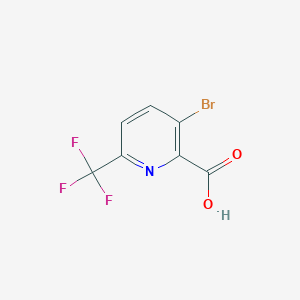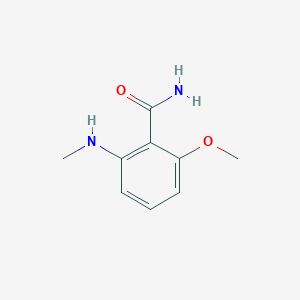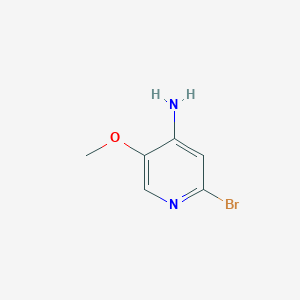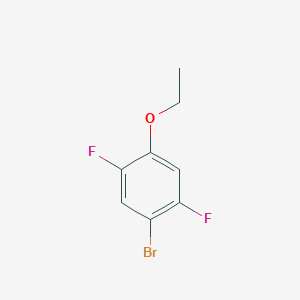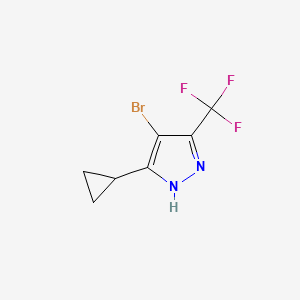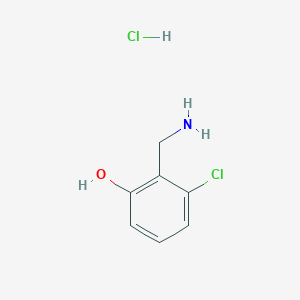
2-(Aminomethyl)-3-chlorophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-3-chlorophenol hydrochloride” likely contains an aminomethyl group (-NH2CH2-) and a chlorophenol group (-ClC6H4OH). It’s a hydrochloride, meaning it forms a salt with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines like this are often synthesized through nucleophilic substitution or reduction reactions .Molecular Structure Analysis
The molecular structure would likely consist of a phenol ring with a chlorine atom and an aminomethyl group attached. The exact positions would depend on the specific isomer .Chemical Reactions Analysis
Amines are known to undergo a variety of reactions, including alkylation, acylation, and elimination . The specific reactions would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, amines often have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Electrochromic Materials
A study highlighted the aqueous electrosynthesis of an electrochromic material using a water-soluble derivative of EDOT (2’-Aminomethyl-3,4-ethylenedioxythiophene) modified with hydrochloric acid (EDOT-MeNH2·HCl). This process results in the formation of a polymer with excellent electrochromic properties, indicating the potential application of similar aminomethyl-chlorophenol compounds in the development of advanced electrochromic devices. The polymer exhibited outstanding electroactivity and efficiency, underscoring the utility of such compounds in modifying optical absorption and improving electrochromic properties (Sun et al., 2016).
Antimicrobial Agents
Another research avenue is the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thione compounds, incorporating 3-chlorophenyl groups, which were evaluated for their antibacterial activity. This study illustrates the potential of 2-(Aminomethyl)-3-chlorophenol hydrochloride derivatives in the development of new antimicrobial agents, showcasing their efficacy against a range of bacterial strains (Plech et al., 2011).
Corrosion Inhibition
Research into α-aminophosphonates, incorporating chlorophenyl and aminomethyl groups, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common industrial pickling agent. These compounds significantly reduce corrosion, with one study showing an inhibition efficiency of up to 96.90% under certain conditions. Such findings reveal the potential of 2-(Aminomethyl)-3-chlorophenol hydrochloride derivatives in industrial applications, particularly in improving the longevity and durability of metal structures (Gupta et al., 2017).
Catalytic Activity
Complexes derived from Mannich-base ligands, similar in structure to 2-(Aminomethyl)-3-chlorophenol hydrochloride, were synthesized and evaluated for their catalytic activity, particularly in oxidizing certain organic substrates. This research sheds light on the potential use of such compounds in catalysis, offering a new perspective on their application in chemical transformations (Sanyal et al., 2016).
Environmental Applications
In environmental science, derivatives of 2-(Aminomethyl)-3-chlorophenol hydrochloride were studied for their effectiveness in removing chlorophenols from aqueous solutions, a critical aspect in mitigating water pollution. The utilization of hydrophobic deep eutectic solvents in this context exemplifies the compound's relevance in environmental remediation efforts, demonstrating high extraction efficiencies for chlorophenols from wastewater (Adeyemi et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-3-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADJEXVOWGLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-chlorophenol hydrochloride | |
CAS RN |
1803612-00-1 |
Source


|
| Record name | 2-(aminomethyl)-3-chlorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

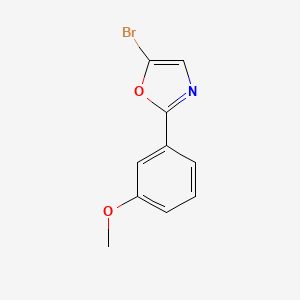
![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
